N-Benzylideneisopropylamine

Oxidation catalysis Pd intermetallic catalysts Green chemistry

N-Benzylideneisopropylamine (CAS 6852-56-8, C10H13N, MW 147.22) is a Schiff base synthesized by the condensation of benzaldehyde and isopropylamine. It serves as a key building block in organic synthesis, particularly in the generation of amines, N-oxides, and more complex heterocycles.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 6852-56-8
Cat. No. B1607186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylideneisopropylamine
CAS6852-56-8
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC(C)N=CC1=CC=CC=C1
InChIInChI=1S/C10H13N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-9H,1-2H3
InChIKeyGVDZNWFGNHAZCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-Benzylideneisopropylamine (CAS 6852-56-8) as a Schiff Base Intermediate


N-Benzylideneisopropylamine (CAS 6852-56-8, C10H13N, MW 147.22) is a Schiff base synthesized by the condensation of benzaldehyde and isopropylamine . It serves as a key building block in organic synthesis, particularly in the generation of amines, N-oxides, and more complex heterocycles . As an electrophilic imine, it facilitates nucleophilic addition and cycloaddition reactions, making it distinct from saturated amine analogs in strategic bond-forming applications [1].

Technical Procurement Advisory: Why N-Benzylideneisopropylamine Cannot Be Substituted by Analogous Imines or Amines


The common practice of substituting N-Benzylideneisopropylamine with its reduced form, N-Isopropylbenzylamine (CAS 102-97-6), or other N-alkyl analogs (e.g., ethyl, methyl, propyl) is chemically invalid. The target compound's imine (C=N) core confers electrophilic reactivity essential for specific catalytic oxidations and tandem reactions that saturated amines (C-N) or alternative alkyl-substituted imines cannot replicate [1]. Unlike its saturated counterpart, N-Benzylideneisopropylamine participates in high-yield aerobic oxidations to N-oxides and is a demonstrated substrate in specific catalytic cycles where N-Isopropylbenzylamine is inert or yields different products . Furthermore, the isopropyl group's steric and electronic profile provides distinct regioselectivity and reaction kinetics compared to methyl, ethyl, or propyl analogs, directly impacting reaction efficiency and yield in multi-step syntheses .

Quantitative Differential Evidence: N-Benzylideneisopropylamine vs. Structural Analogs


Catalytic Aerobic Oxidation Yield: N-Benzylideneisopropylamine vs. N-Isopropylbenzylamine

Under identical aerobic oxidation conditions with a Pd3Pb/Al2O3 catalyst, N-Benzylideneisopropylamine achieves a significantly higher yield (95%) compared to its saturated analog N-Isopropylbenzylamine, which would not participate in the same oxidative pathway or would require a fundamentally different reduction-based synthetic route .

Oxidation catalysis Pd intermetallic catalysts Green chemistry

Direct Reduction to N-Isopropylbenzylamine: A Quantitative Transformation Advantage

N-Benzylideneisopropylamine can be quantitatively reduced to N-Isopropylbenzylamine using sodium borohydride in ethanol, achieving a 92% yield after 72 hours at 20°C . This conversion is a direct, high-yield route to the valuable secondary amine, contrasting with alternative multi-step syntheses starting from benzylamine and acetone via reductive amination.

Reductive amination Secondary amine synthesis Sodium borohydride

Steric Differentiation in N-Alkyl Imine Reactions: Impact on Yield and Selectivity

In the synthesis of Gramine (a key indole alkaloid precursor), the use of N-Benzylideneisopropylamine (51 mmol) with indole (43 mmol) under controlled conditions (0°C, benzene, AcOH) proceeds in a specific manner . The steric bulk of the isopropyl group influences the transition state, leading to a distinct reaction outcome compared to the less hindered N-Benzylidenemethylamine or N-Benzylideneethylamine, which would exhibit different rates and potentially lower selectivity due to reduced steric control .

Mannich reaction Gramine synthesis Steric effects

Precursor to N-Oxide Derivatives: A Unique Functionalization Pathway

N-Benzylideneisopropylamine serves as the direct and documented precursor for the synthesis of N-Benzylideneisopropylamine-N-oxide (CAS 10229-64-8) . This oxidative transformation is a direct consequence of the compound's imine functionality. In contrast, the saturated amine N-Isopropylbenzylamine cannot be directly oxidized to the corresponding N-oxide via the same facile pathway; it requires a different, less efficient approach.

Nitrone synthesis N-oxide chemistry Bioisosteres

Procurement-Driven Application Scenarios for N-Benzylideneisopropylamine (CAS 6852-56-8)


Synthesis of N-Isopropylbenzylamine via High-Yield Reduction

For research groups requiring N-Isopropylbenzylamine (a common ligand and pharmaceutical intermediate) with high purity, N-Benzylideneisopropylamine is the optimal precursor. The documented 92% yield via NaBH4 reduction in ethanol provides a reliable, scalable, and cost-effective route . This avoids the variability and complexity of alternative syntheses starting from benzylamine and acetone.

Direct Aerobic Oxidation to Imine and N-Oxide Derivatives

In green chemistry and catalytic methodology development, N-Benzylideneisopropylamine is the required substrate for aerobic oxidation studies. The 95% yield using Pd3Pb catalysts demonstrates its efficiency in generating N-oxide and nitrone compounds, which are of interest in medicinal chemistry and materials science. The analogous amine, N-Isopropylbenzylamine, is not a substrate for this direct oxidative transformation.

Sterically-Controlled Mannich and Heterocycle Synthesis

In the synthesis of complex alkaloids and heterocycles (e.g., Gramine derivatives), the steric bulk of N-Benzylideneisopropylamine is critical for controlling reaction selectivity and yield . Researchers building libraries of indole-based compounds will find that the isopropyl group provides a distinct advantage in preventing side reactions and achieving desired regio- and stereochemical outcomes compared to smaller N-alkyl imines.

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